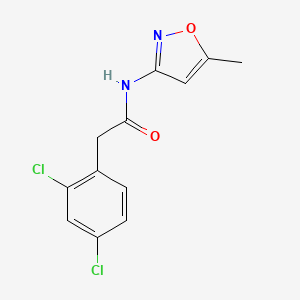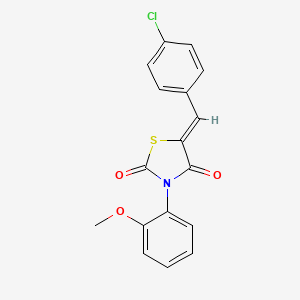![molecular formula C13H7F6N3O3S B4763296 2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B4763296.png)
2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine
Descripción general
Descripción
2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine, commonly known as NBSTP, is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders. NBSTP has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
NBSTP exerts its pharmacological effects by selectively inhibiting the activity of 2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine. 2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating cellular signaling pathways. Inhibition of PTP activity leads to the activation of downstream signaling pathways that promote various cellular processes, including cell proliferation, survival, migration, and differentiation. NBSTP achieves its selectivity by binding to a specific pocket on the catalytic domain of 2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine, which is absent in other phosphatases. This binding leads to a conformational change in the enzyme that inhibits its activity.
Biochemical and Physiological Effects:
NBSTP has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer, NBSTP inhibits the growth and metastasis of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. In diabetes, NBSTP improves glucose tolerance and insulin sensitivity, reduces inflammation, and prevents the development of diabetic complications such as neuropathy and nephropathy. In autoimmune disorders, NBSTP reduces the severity of symptoms, suppresses inflammatory responses, and prevents the development of autoimmune-mediated tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBSTP has several advantages for use in lab experiments. It is a potent and selective inhibitor of 2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine, which makes it a valuable tool for studying the role of 2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine in cellular signaling pathways. It has also been shown to have low toxicity and good bioavailability in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, there are also some limitations to using NBSTP in lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability and increase its cost. It also has limited solubility in aqueous solutions, which may require the use of organic solvents for experiments.
Direcciones Futuras
There are several future directions for research on NBSTP. One area of interest is the development of more efficient and cost-effective methods for synthesizing NBSTP. Another area of interest is the identification of specific 2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine that are involved in the pathogenesis of various diseases and the development of NBSTP analogs that are more selective for these targets. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of NBSTP in animal models and to determine the optimal dosing and administration regimens for clinical use. Finally, clinical trials are needed to evaluate the potential of NBSTP as a therapeutic agent for cancer, diabetes, and autoimmune disorders.
Aplicaciones Científicas De Investigación
NBSTP has been extensively studied in preclinical models of cancer, diabetes, and autoimmune disorders. In cancer, NBSTP has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells. NBSTP achieves this by inhibiting the activity of 2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine that are overexpressed in cancer cells, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and migration. In diabetes, NBSTP has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. NBSTP achieves this by inhibiting the activity of 2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine that are involved in insulin signaling, leading to the activation of downstream signaling pathways that promote glucose uptake and metabolism. In autoimmune disorders, NBSTP has been shown to reduce the severity of symptoms in animal models of multiple sclerosis and rheumatoid arthritis. NBSTP achieves this by inhibiting the activity of 2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine that are involved in the activation of immune cells, leading to the suppression of inflammatory responses.
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N3O3S/c14-12(15,16)9-5-10(13(17,18)19)21-11(20-9)26(25)6-7-1-3-8(4-2-7)22(23)24/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFNGNGWOSEGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)C2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitrophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-5-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4763244.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4763252.png)
![3-(3,4-dimethylphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4763254.png)

![3,5-dimethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763258.png)
![4-[(4-fluorophenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4763266.png)
![butyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B4763273.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4763289.png)
![N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B4763315.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4763325.png)
![1-[2-(2-bromophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4763332.png)